molecular formula C21H29N3O3 B280330 ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B280330
M. Wt: 371.5 g/mol
InChI Key: QVAPUMNWSDIULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound with potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods. It has been found to have a range of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also act by interfering with the synthesis of certain proteins.
Biochemical and Physiological Effects:
Ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis. It has also been shown to have antibacterial and antifungal properties, which may make it useful in the treatment of infections. Additionally, it has been found to have antitumor activity, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One possible direction is to investigate its potential use in the treatment of inflammatory conditions such as arthritis. Another direction is to investigate its potential use in the treatment of infections. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be achieved using several methods. One of the most common methods involves the reaction of 4-chloro-1-ethyl-5-methyl-1H-pyrazole with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

Ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor activities. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes.

properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-(1-ethyl-5-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H29N3O3/c1-7-24-13(4)14(11-22-24)18-17(20(26)27-8-2)12(3)23-15-9-21(5,6)10-16(25)19(15)18/h11,18,23H,7-10H2,1-6H3

InChI Key

QVAPUMNWSDIULB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Canonical SMILES

CCN1C(=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Origin of Product

United States

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